REACTION_CXSMILES
|
[C:1]([NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2].COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:26]2)=CC=1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[C:1]([NH:5][C:6](=[S:26])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of Example 1
|
Type
|
CUSTOM
|
Details
|
In addition, the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a yellow viscous oil
|
Type
|
FILTRATION
|
Details
|
the solution filtered through silica gel
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
FILTRATION
|
Details
|
through fluted filter paper
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(C1=CC=C(C=C1)[N+](=O)[O-])=S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |